molecular formula C8H8BF3O2 B1519933 2-Methyl-5-(trifluoromethyl)phenylboronic acid CAS No. 947533-96-2

2-Methyl-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B1519933
CAS No.: 947533-96-2
M. Wt: 203.96 g/mol
InChI Key: WFARXIDYQNIXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a trifluoromethyl group and a methyl group on a phenyl ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Methyl-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronic esters. These esters are known to interact with enzymes, proteins, and other biomolecules. For instance, boronic acids can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications. Additionally, this compound can form complexes with diols and other hydroxyl-containing molecules, which can be utilized in the design of sensors and diagnostic tools .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids have been shown to inhibit the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. This inhibition can lead to the accumulation of proteins within the cell, affecting cell cycle progression and apoptosis. Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. One of the primary mechanisms is the formation of reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation. For instance, the compound can inhibit serine proteases by forming a covalent bond with the serine residue in the active site. Additionally, this compound can interact with nucleophiles such as hydroxyl and amino groups, facilitating the formation of boronic esters. These interactions can result in changes in gene expression and protein function, ultimately influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and at low temperatures (2-8°C), but it may degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that the stability of this compound can be maintained by storing it in a dry, cool environment. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal cellular processes. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical effect without causing harm. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. Additionally, the compound can affect metabolic flux by interacting with key metabolic enzymes, altering the levels of metabolites and influencing overall metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, the compound may be transported into cells via specific transporters and subsequently bind to intracellular proteins, affecting its distribution and function within the cell .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the presence of specific targeting signals can direct the compound to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)phenylboronic acid typically involves the reaction of this compound with appropriate boronic acid derivatives under controlled conditions. Common methods include:

  • Grignard Reaction: Reacting a Grignard reagent with a boronic acid derivative.

  • Boronic Acid Exchange: Using a boronic acid exchange reaction with a suitable boronic acid precursor.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(trifluoromethyl)phenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding phenolic compounds.

  • Reduction: Reduction to form boronic acid derivatives.

  • Substitution: Substitution reactions at the boronic acid moiety.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Employing reducing agents like sodium borohydride.

  • Substitution: Utilizing nucleophiles and electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of phenolic compounds.

  • Reduction: Production of boronic acid derivatives.

  • Substitution: Generation of various substituted boronic acids.

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

  • Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.

Comparison with Similar Compounds

  • 2-Methyl-5-(trifluoromethyl)benzoic acid: Similar structure but different functional group.

  • 2-Methyl-5-(trifluoromethyl)phenol: Similar phenyl ring but different substituents.

This comprehensive overview highlights the significance of 2-Methyl-5-(trifluoromethyl)phenylboronic acid in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

[2-methyl-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O2/c1-5-2-3-6(8(10,11)12)4-7(5)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFARXIDYQNIXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659373
Record name [2-Methyl-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947533-96-2
Record name [2-Methyl-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-methyl-5-(trifluoromethyl)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-(trifluoromethyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-(trifluoromethyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.